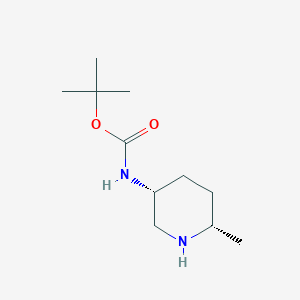

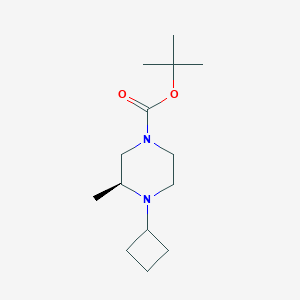

tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate

Descripción general

Descripción

This compound is a derivative of carbamate and has a molecular weight of 231.29 . It is a solid substance that is stored in a dry environment at a temperature between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate . The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources retrieved, it’s worth noting that tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Crystal Structure Analysis : tert-Butyl carbamates, including tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate, are studied for their crystal structures. For instance, Baillargeon et al. (2017) investigated the isomorphous crystal structures of tert-butyl carbamate derivatives, noting how molecules are linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Hydrogen Bonding in Crystal Packing : Das et al. (2016) synthesized tert-butyl carbamate derivatives and examined their crystal structures using X-ray diffraction. They highlighted the role of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).

Chemical Synthesis and Reactions

Synthesis and Reactions : Tang et al. (2014) conducted studies on the synthesis of tert-butyl carbamate derivatives, focusing on their applications as intermediates in natural products with cytotoxic activity (Tang et al., 2014). This research is essential for understanding the synthetic pathways and potential applications of tert-butyl carbamates in medicinal chemistry.

Photoredox-Catalyzed Reactions : A study by Wang et al. (2022) explored the use of tert-butyl carbamates in photoredox-catalyzed amination reactions. They established a new pathway for assembling 3-aminochromones, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Wang et al., 2022).

Enantioselective Syntheses : Research by Ghosh et al. (2017) focused on the enantioselective synthesis of tert-butyl carbamate derivatives, highlighting their potential as building blocks for novel protease inhibitors. This emphasizes the compound's significance in the development of pharmaceutical agents (Ghosh et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mecanismo De Acción

Target of Action

The primary targets of “tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate” are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of “tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate” are currently unknown . As more research is conducted, we will gain a clearer picture of the results of this compound’s action.

Propiedades

IUPAC Name |

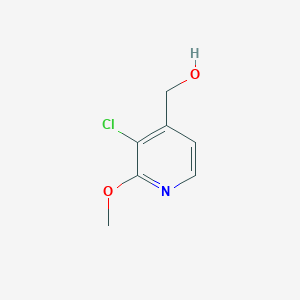

tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBHCRWGGSRBE-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)